molecular formula C15H20ClFN2O B5184778 N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide

N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide

Cat. No. B5184778
M. Wt: 298.78 g/mol
InChI Key: CZQOOMWYHYUSME-UHFFFAOYSA-N
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Description

N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide, commonly known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 is a member of the glycine transporter type 1 (GlyT1) inhibitors class of compounds. GlyT1 inhibitors are a promising new class of drugs that have shown potential in the treatment of various neurological disorders, including schizophrenia, Alzheimer's disease, and neuropathic pain.

Mechanism of Action

CFM-2 acts as a N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide inhibitor, which means it inhibits the reuptake of glycine by neurons. This leads to an increase in extracellular glycine levels, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are important for synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects. In preclinical studies, CFM-2 has been shown to improve cognitive function, reduce anxiety-like behavior, and decrease locomotor activity. In addition, CFM-2 has also been shown to have analgesic effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFM-2 for lab experiments is its specificity for N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide. This allows researchers to selectively inhibit N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide without affecting other neurotransmitter systems. However, one limitation of CFM-2 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of potential future directions for research on CFM-2. One area of interest is the potential use of CFM-2 in the treatment of drug addiction. CFM-2 has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is the role of CFM-2 in the treatment of Alzheimer's disease. CFM-2 has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a treatment for this condition. Finally, there is also interest in developing more water-soluble derivatives of CFM-2 to improve its in vivo administration.

Synthesis Methods

CFM-2 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-chloro-4-fluoroaniline with cyclohexylmagnesium bromide, followed by the addition of N-methylglycine tert-butyl ester and subsequent deprotection to yield CFM-2.

Scientific Research Applications

CFM-2 has been extensively studied for its potential therapeutic applications. In preclinical studies, CFM-2 has shown promise in the treatment of various neurological disorders, including schizophrenia, Alzheimer's disease, and neuropathic pain. In addition, CFM-2 has also been studied for its potential use in the treatment of drug addiction.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O/c1-19(12-5-3-2-4-6-12)10-15(20)18-11-7-8-14(17)13(16)9-11/h7-9,12H,2-6,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQOOMWYHYUSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1)F)Cl)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide

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